molecular formula C17H21NO4 B2368146 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide CAS No. 1421482-68-9

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide

Cat. No.: B2368146
CAS No.: 1421482-68-9
M. Wt: 303.358
InChI Key: PUCZQOQZSXTFCH-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide is an organic compound that features a furan ring, a methoxyethyl group, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide can be achieved through a multi-step process:

    Formation of the furan-3-ylmethyl intermediate: This can be synthesized by reacting furan with a suitable alkylating agent under acidic or basic conditions.

    Introduction of the 2-methoxyethyl group: The intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the N-(furan-3-ylmethyl)-N-(2-methoxyethyl) intermediate.

    Formation of the phenoxypropanamide moiety: The final step involves the reaction of the intermediate with 2-phenoxypropanoic acid under amide coupling conditions, typically using a coupling reagent like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenoxypropanamide moiety could play a role in binding to these targets, while the methoxyethyl group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide
  • N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-2-phenoxypropanamide
  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylpropanamide

Uniqueness

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide is unique due to the specific positioning of the furan ring and the methoxyethyl group, which may impart distinct chemical and biological properties compared to its analogs. The presence of the phenoxypropanamide moiety also contributes to its uniqueness, potentially influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-14(22-16-6-4-3-5-7-16)17(19)18(9-11-20-2)12-15-8-10-21-13-15/h3-8,10,13-14H,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCZQOQZSXTFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CCOC)CC1=COC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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